molecular formula C13H8F2O2 B6322005 2',4-Difluoro-[1,1'-biphenyl]-2-carboxylic acid CAS No. 179897-84-8

2',4-Difluoro-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6322005
CAS No.: 179897-84-8
M. Wt: 234.20 g/mol
InChI Key: XJOGOGMHBNWNPS-UHFFFAOYSA-N
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Description

2',4-Difluoro-[1,1'-biphenyl]-2-carboxylic acid is a high-value biphenyl-based building block specifically designed for research and development in medicinal chemistry and drug discovery. This compound features a carboxylic acid functional group on one phenyl ring and two strategically placed fluorine atoms on the adjacent ring, making it a versatile scaffold for constructing novel molecules. Researchers utilize this core structure in the design and synthesis of potential therapeutic agents, particularly as a key intermediate for probing structure-activity relationships. The primary research value of this compound lies in its role as a precursor in developing target-specific ligands. Biphenyl carboxylic acids are known to serve as molecular fragments in the creation of compounds that can interact with proteins and enzymes. For instance, closely related difluorobiphenyl compounds have been investigated as ligands for proteins like transthyretin, demonstrating the potential of this chemical class in neurodegenerative disease research . The fluorine atoms are critical for modulating the compound's electronic properties, metabolic stability, and membrane permeability, which are essential parameters in lead optimization. The scaffold is highly amenable to further functionalization via its carboxylic acid group, allowing for coupling reactions to create amides, esters, and other derivatives to expand chemical libraries for biological screening. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications and is absolutely not for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. Refer to the safety data sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-(2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-8-5-6-9(11(7-8)13(16)17)10-3-1-2-4-12(10)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOGOGMHBNWNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633485
Record name 2',4-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179897-84-8
Record name 2',4-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chiral Chromatography:this Method Allows for the Direct Separation of Enantiomers from the Racemic Mixture Without Prior Derivatization. the Racemic Compound is Passed Through a High Performance Liquid Chromatography Hplc Column Containing a Chiral Stationary Phase Csp . the Enantiomers Interact Differently with the Csp, Leading to Different Retention Times and Enabling Their Separation.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site of chemical transformations, engaging in typical reactions such as acid-base chemistry and conversion to activated derivatives.

Acid-Base Properties in Non-Aqueous Media

The acidity of a carboxylic acid, quantified by its pKa value, is significantly influenced by the solvent environment. In non-aqueous media, the stability of the resulting carboxylate anion is a key determinant of acidity. For this compound, the electron-withdrawing nature of the two fluorine atoms is expected to enhance its acidity compared to the non-fluorinated analogue, [1,1'-biphenyl]-2-carboxylic acid. This is due to the inductive effect of the fluorine atoms, which helps to delocalize and stabilize the negative charge on the carboxylate anion.

Studies on related fluorinated compounds have shown that the introduction of electron-withdrawing groups increases acidity in non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The precise pKa of this compound in specific non-aqueous solvents would require experimental determination through methods such as potentiometric titration.

Interactive Data Table: Expected Acidity Trends in Non-Aqueous Media

CompoundSubstituentsExpected pKa in DMSO (Relative)Rationale
[1,1'-Biphenyl]-2-carboxylic acidNoneHigherNo electron-withdrawing groups to stabilize the carboxylate.
This compound 2',4-DifluoroLower Inductive effect of two fluorine atoms stabilizes the carboxylate.
4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid4'-FluoroIntermediateInductive effect of one fluorine atom.

Formation of Anhydrides, Acid Halides, and Other Activated Derivatives

The carboxylic acid group of this compound can be readily converted into more reactive derivatives, which serve as important intermediates in organic synthesis. These transformations typically involve the reaction of the carboxylic acid with a suitable activating agent.

Acid Halides: The most common activated derivatives are acid halides, particularly acid chlorides. These can be synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a halide.

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often facilitated by a dehydrating agent like acetic anhydride (B1165640) or by heating. Mixed anhydrides can also be prepared by reacting the carboxylic acid with an acid chloride or another activated acyl species.

Other Activated Derivatives: The carboxylic acid can also be converted to other activated forms, such as esters and amides, through various coupling reactions. These reactions often employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the new acyl bond. The activation of amides for further transformations has also been a subject of significant research. researchgate.net

Reactivity of the Fluorinated Biphenyl (B1667301) System

The biphenyl core, decorated with fluorine atoms, is susceptible to substitution reactions, with the nature of the attacking species determining the reaction pathway.

Electrophilic Aromatic Substitution on the Biphenyl Core

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org In biphenyl systems, the two phenyl rings are in conjugation, which generally makes the biphenyl system more reactive towards electrophiles than benzene. quora.comyoutube.com However, the presence of substituents significantly influences the rate and regioselectivity of the reaction. wikipedia.org

For this compound, the substituents present a complex electronic landscape:

Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director due to its electron-withdrawing nature.

Fluorine Atoms (-F): Fluorine is an ortho-, para-directing but deactivating group. It deactivates the ring through its strong inductive effect but directs incoming electrophiles to the ortho and para positions via its resonance effect. quora.com

The interplay of these effects will determine the position of electrophilic attack. The ring bearing the carboxylic acid is significantly deactivated. The other ring, with two fluorine atoms, is also deactivated but will direct incoming electrophiles. The precise outcome of an electrophilic substitution reaction, such as nitration or halogenation, would depend on the reaction conditions and the specific electrophile used. libretexts.org

Nucleophilic Aromatic Substitution on Activated Fluorinated Sites

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluorinated aromatic compounds. nih.gov In this reaction, a nucleophile displaces a leaving group, in this case, a fluoride (B91410) ion, from the aromatic ring. For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In this compound, the fluorine atoms are potential leaving groups. The electron-withdrawing carboxylic acid group, although on the other ring, can influence the electron density of the entire biphenyl system. The fluorine at the 4'-position is para to the point of attachment of the other phenyl ring, and the fluorine at the 2'-position is ortho. The presence of these electron-withdrawing fluorine atoms themselves can activate the ring towards nucleophilic attack. nih.gov The reactivity of different halogen leaving groups in SNAr reactions generally follows the order F > Cl > Br > I. rsc.org

Influence of Fluorine Substitution Pattern on Reactivity

The specific placement of the fluorine atoms at the 2' and 4' positions has a profound impact on the reactivity of the biphenyl system.

Electronic Effects: The 2',4'-difluoro substitution pattern creates a highly electron-deficient phenyl ring. This enhances the susceptibility of this ring to nucleophilic attack, particularly at the positions ortho and para to the fluorine atoms. Conversely, this electron deficiency deactivates the ring towards electrophilic attack.

The unique electronic and steric properties conferred by the 2',4-difluoro substitution pattern are crucial in determining the chemical behavior of this compound and are often exploited in the design of molecules with specific properties in medicinal chemistry and materials science. acs.org

Interactive Data Table: Summary of Substituent Effects on Reactivity

Functional GroupPositionEffect on Electrophilic Aromatic Substitution (SEAr)Effect on Nucleophilic Aromatic Substitution (SNAr)
-COOH2Deactivating, meta-directingActivates the ring system towards nucleophilic attack
-F2'Deactivating, ortho, para-directingGood leaving group, activates the ring for SNAr
-F4'Deactivating, ortho, para-directingGood leaving group, activates the ring for SNAr

Mechanistic Investigations of Key Synthetic and Transformation Reactions

The primary synthetic route for this compound, a compound also known as diflunisal (B1670566), is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This method has become pivotal for forming the crucial carbon-carbon bond that links the two aromatic rings of the molecule. nih.gov Mechanistic investigations, combining experimental work with theoretical calculations, have provided significant insights into the reaction pathway, kinetics, and the roles of various components in the catalytic cycle. nih.govnih.gov

The catalytic cycle is understood to proceed through three fundamental steps:

Oxidative Addition: The initial step involves the addition of the aryl halide (5-bromosalicylic acid) to the palladium(0) species, which is generated in situ from the PdCl₂ precursor. nih.govnih.gov

Transmetalation: In this step, the organic group from the organoborane (2,4-difluorophenylboronic acid) is transferred to the palladium center, typically facilitated by a base. nih.govnih.gov

Reductive Elimination: The final step involves the elimination of the desired biphenyl product from the palladium complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental analysis has supported these theoretical findings by identifying optimal conditions that maximize the yield of this compound. The synergistic application of ultrasound with a ligand-free palladium catalyst was shown to be a rapid and efficient synthetic method. nih.gov Ultrasonic treatment aids in the generation of uniformly dispersed nanoscale palladium(0) nanoparticles, which are the active catalytic species. nih.gov The optimization of several key parameters was found to be essential for achieving high product yields. nih.gov

The following table summarizes the optimized parameters found to maximize the yield of the final product in a sonication-enhanced Suzuki-Miyaura cross-coupling reaction. nih.gov

ParameterOptimized Value
Temperature75 °C
Ultrasonic Power175 W
Ultrasonic Frequency40 kHz
Molar Ratio (5-bromosalicylic acid : 2,4-difluorophenylboronic acid)1 : 1.5
Solvent SystemDMF/H₂O (1:1)
Maximum Yield98%

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2',4-Difluoro-[1,1'-biphenyl]-2-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework.

Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR Applications

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In a typical analysis, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, generally between 10-13 ppm. princeton.edu The aromatic protons on the two phenyl rings will exhibit complex splitting patterns (multiplets) in the range of approximately 7.0 to 8.2 ppm due to coupling with each other and with the fluorine atoms.

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The carboxyl carbon atom is characteristically observed in the downfield region of the spectrum, typically between 170 and 185 ppm. princeton.edu The aromatic carbons, including those directly bonded to fluorine, will appear between approximately 100 and 150 ppm. pdx.edu The carbon atoms bonded to fluorine will show characteristic splitting (doublets) due to one-bond carbon-fluorine coupling (¹JCF), which is a key diagnostic feature. nih.gov

Fluorine (¹⁹F) NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally powerful and sensitive tool for its characterization. slideshare.netnih.gov The technique is highly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides distinct signals for each fluorine atom in a different chemical environment, with a wide range of chemical shifts that allows for clear resolution. wikipedia.orghuji.ac.il For this compound, two distinct signals are expected, corresponding to the fluorine atoms at the 2' and 4 positions. These signals will appear as multiplets due to coupling with nearby protons and potentially with each other.

A summary of typical NMR data is presented below:

NucleusTypical Chemical Shift (δ) Range (ppm)Expected Multiplicity and Key Features
¹H10.0 - 13.0 (COOH) 7.0 - 8.2 (Aromatic)Broad singlet for the carboxylic acid proton. Complex multiplets for aromatic protons due to H-H and H-F coupling.
¹³C170 - 185 (C=O) 100 - 150 (Aromatic)Singlet for the carboxyl carbon. Signals for aromatic carbons, with those bonded to fluorine appearing as doublets due to ¹JCF coupling.
¹⁹F-100 to -120 (Aryl-F)Two distinct signals for the 2' and 4 fluorine atoms, appearing as complex multiplets.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the complex signals in the 1D spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to map out the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. princeton.edu This is particularly useful for identifying the quaternary carbons (those without attached protons) and for confirming the connection between the two phenyl rings and the position of the carboxylic acid group. For instance, correlations from aromatic protons to the carboxyl carbon can be observed.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This allows for the determination of the exact molecular formula of this compound (C₁₃H₈F₂O₂). The precise mass measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). uab.edunih.gov The analysis of the resulting product ions provides valuable information about the molecule's structure. lew.ro For this compound, characteristic fragmentation pathways would likely include:

Decarboxylation: Loss of the carboxylic acid group as CO₂ (a neutral loss of 44 Da) is a very common fragmentation pathway for carboxylic acids. uab.edu

Loss of H₂O: Elimination of a water molecule (18 Da).

Cleavage of the biphenyl (B1667301) bond: Fragmentation at the bond connecting the two phenyl rings.

These fragmentation patterns serve as a structural fingerprint, aiding in the confirmation of the compound's identity.

TechniqueInformation ObtainedExpected Observations for C₁₃H₈F₂O₂
HRMSPrecise mass and elemental composition.Detection of the molecular ion with a mass-to-charge ratio corresponding to the exact mass of C₁₃H₈F₂O₂.
MS/MSStructural information from fragmentation patterns.Key fragments corresponding to the loss of CO₂, H₂O, and cleavage of the biphenyl structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. researchgate.net For this compound, the IR spectrum would show characteristic absorption bands:

A broad O-H stretching band from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

A strong C=O (carbonyl) stretching band, usually found between 1700-1725 cm⁻¹ for aromatic carboxylic acids.

C-F stretching vibrations, which typically appear as strong bands in the 1100-1300 cm⁻¹ region.

C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.comresearchgate.net While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The C=C stretching vibrations of the aromatic rings often produce strong signals in the Raman spectrum. The C=O stretch is also typically Raman active. The C-F bonds will also have characteristic Raman shifts.

Functional GroupIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)Vibrational Mode
O-H (Carboxylic acid)2500-3300 (Broad)VariableStretching
C=O (Carboxylic acid)1700-1725 (Strong)1700-1725Stretching
C=C (Aromatic)1450-1600 (Medium)1450-1600 (Strong)Stretching
C-F (Aryl)1100-1300 (Strong)1100-1300Stretching

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation provides information about the conjugated π-electron systems of the biphenyl rings. The presence of the carboxylic acid group and the fluorine atoms can influence the position and intensity of the absorption maxima (λmax).

A hypothetical data table for the UV-Vis spectral properties is presented below for illustrative purposes, based on typical values for similar aromatic carboxylic acids.

Solvent λmax (nm) Molar Absorptivity (ε, M-1cm-1)
EthanolData not availableData not available
MethanolData not availableData not available
DichloromethaneData not availableData not available

This table is for illustrative purposes only. Actual experimental data is required for accurate characterization.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information on the molecular conformation and crystal packing of this compound. Key parameters obtained from a single-crystal X-ray diffraction study include the crystal system, space group, unit cell dimensions, and the dihedral angle between the two phenyl rings. This dihedral angle is a critical conformational feature of biphenyl derivatives, influencing their electronic properties and biological activity.

As of the current literature survey, a published crystal structure for this compound has not been identified. Therefore, specific crystallographic data cannot be presented. The table below is a template that would be populated with experimental data from a successful crystallographic analysis.

Crystallographic Parameter Value
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Dihedral Angle (°)Data not available

This table is a template awaiting experimental data.

Chromatographic and Other Analytical Methodologies for Purity Assessment and Isolation

The purity of this compound is paramount for its use in research and development. Chromatographic techniques are central to both the purification of the compound after synthesis and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like carboxylic acids. A reversed-phase HPLC method, typically employing a C18 stationary phase, would be suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima.

Gas Chromatography (GC) , while generally used for volatile compounds, can be employed for the analysis of carboxylic acids after derivatization. Esterification of the carboxylic acid group, for instance, by reaction with a silylating agent or an alcohol in the presence of an acid catalyst, increases its volatility, making it amenable to GC analysis.

Other analytical techniques that can be used to support purity assessment include:

Melting Point Analysis: A sharp melting point range is indicative of a high degree of purity for a crystalline solid.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, F) in the compound, which can be compared with the theoretical values calculated from the molecular formula.

A summary of typical analytical methods is provided in the table below.

Analytical Technique Purpose Typical Conditions
HPLCPurity Assessment, QuantificationColumn: Reversed-phase (e.g., C18) Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid Detection: UV at a specified wavelength
GC-MS (after derivatization)Identification of impurities, Purity AssessmentDerivatization: e.g., with BSTFA to form the trimethylsilyl (B98337) ester Column: Capillary column (e.g., DB-5ms) Detection: Mass Spectrometry (MS)
Melting PointPurity AssessmentDetermined using a calibrated melting point apparatus.
Elemental AnalysisConfirmation of Elemental CompositionCombustion analysis to determine the percentage of Carbon, Hydrogen, and Fluorine.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A typical study on 2',4-Difluoro-[1,1'-biphenyl]-2-carboxylic acid would involve:

Geometry Optimization: DFT would be used to find the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the energy of the molecule. This would provide precise bond lengths, bond angles, and dihedral angles. For instance, a study on the related compound, biphenyl-4-carboxylic acid, utilized the B3LYP functional with a 6-311++G(d,p) basis set for geometry optimization. pdx.edu

Electronic Structure: Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal information about the molecule's reactivity, electron-donating and accepting capabilities, and electronic transitions.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. A comparative study on biphenyl (B1667301) derivatives has shown how substituents like carboxyl and fluoro groups affect the vibrational frequencies. pdx.edu

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical methods are also employed to predict spectroscopic parameters. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its ¹H, ¹³C, and ¹⁹F NMR spectra could be simulated. These predicted spectra would be instrumental in the structural confirmation of the synthesized compound. Studies on biaryls have shown that including solvent effects in the geometry optimization step can lead to high accuracy in ¹H and ¹³C NMR chemical shift calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the conformational flexibility and intermolecular interactions of molecules over time.

Conformational Analysis of the Biphenyl Rotational Barrier

The two phenyl rings in a biphenyl system are not static and can rotate around the central carbon-carbon single bond. This rotation is hindered by the presence of substituents, particularly in the ortho positions.

Rotational Barrier: Computational methods can be used to calculate the energy profile of this rotation by systematically changing the dihedral angle between the two rings. This would reveal the energy barriers between different conformations (rotamers) and identify the most stable rotational conformers of this compound. For biphenyl itself, the rotational barrier is a challenging computational problem, with the ground state being a twisted conformation. comporgchem.com The presence of a carboxylic acid group at the 2-position and a fluorine atom at the 2'-position would be expected to significantly influence this barrier due to steric hindrance and electrostatic interactions.

Intermolecular Interactions and Crystal Packing Predictions

Understanding how molecules interact with each other is crucial for predicting their solid-state properties.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonding (e.g., between the carboxylic acid groups of two molecules) and π-π stacking (between the phenyl rings), can be investigated using computational methods. These interactions govern how the molecules will arrange themselves in a condensed phase.

Crystal Packing Predictions: By analyzing the intermolecular interaction energies and considering different possible spatial arrangements, computational algorithms can predict the most likely crystal structures of this compound. This is a complex field of study that combines quantum chemical calculations with sophisticated search algorithms to predict the three-dimensional lattice of the crystalline solid.

While specific data for this compound is not yet available, the theoretical frameworks described above are well-established and would be the standard approach for a comprehensive computational investigation of this molecule. Such studies would be invaluable for understanding its fundamental chemical properties and for the rational design of new materials and molecules with desired functions.

Reactivity Prediction and Reaction Pathway Analysis

Theoretical chemistry provides powerful tools to predict the reactivity of a molecule and to analyze the potential pathways of its chemical reactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater tendency to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level indicates a greater tendency to accept electrons, suggesting higher reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

A computational study on this compound would yield a data table similar to the hypothetical one below, providing insights into its electronic behavior.

Hypothetical FMO Data for this compound

ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available

Transition State Elucidation and Reaction Mechanism Projections

Computational methods can be employed to map out the entire energy landscape of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states.

Transition State: This is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

Reaction Mechanism: By calculating the energies of all species along a proposed reaction pathway, the most energetically favorable mechanism can be determined. This provides detailed insights into the step-by-step process of bond breaking and formation.

For this compound, such studies could, for example, elucidate the mechanism of its synthesis or its reactions with biological targets. However, no such specific reaction pathway analyses have been published.

Analysis of Molecular Electrostatic Potential (MEP) and Global Reactivity Descriptors

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. An MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These are typically associated with lone pairs of electrons on electronegative atoms like oxygen or fluorine.

Blue Regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly those attached to electronegative atoms.

Green/Yellow Regions: Indicate areas of neutral or near-neutral potential.

For this compound, an MEP map would highlight the electron-rich areas around the carboxylic acid group's oxygen atoms and the fluorine atoms, and electron-deficient regions, likely around the acidic proton of the carboxyl group.

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer. S = 1 / (2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

A dedicated computational study would produce a table of these values, offering a quantitative assessment of the reactivity of this compound.

Hypothetical Global Reactivity Descriptors for this compound

DescriptorValue
Ionization Potential (I) (eV)Data not available
Electron Affinity (A) (eV)Data not available
Electronegativity (χ) (eV)Data not available
Chemical Hardness (η) (eV)Data not available
Chemical Softness (S) (eV⁻¹)Data not available
Electrophilicity Index (ω) (eV)Data not available

Applications in Materials Science and Catalysis Research

Design and Synthesis of Ligands for Metal Complexes

The synthesis of ligands from biphenyl (B1667301) carboxylic acids is a common strategy in coordination chemistry. researchgate.net These ligands are crucial for creating metal complexes with specific geometries and functionalities. researchgate.net The compound 2',4-Difluoro-[1,1'-biphenyl]-2-carboxylic acid can be deprotonated to its carboxylate form, which then acts as a ligand, coordinating to metal centers to form stable complexes.

The carboxylate group of this compound is a versatile coordinating moiety. Dicarboxylic acids, and by extension bifunctional molecules like this, can coordinate to metal centers in various modes, including monodentate, chelating, and bridging fashions. mdpi.comresearchgate.net

Chelating Ligands: Bidentate ligands, often called chelating ligands, can "grab" a metal atom in two places. purdue.edu The carboxylate group can coordinate to a single metal ion through both of its oxygen atoms, forming a stable chelate ring. This bidentate chelating mode is common for carboxylate ligands in coordination complexes. researcher.life

Bridging Ligands: Alternatively, the carboxylate group can act as a bridging ligand, where each oxygen atom coordinates to a different metal center. This links the metal ions into larger assemblies, such as dimers, one-dimensional chains, or higher-dimensional networks. mdpi.comrsc.org This bridging capability is fundamental to the construction of coordination polymers and metal-organic frameworks.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as solvent and temperature), and the presence of other auxiliary ligands. mdpi.com

The incorporation of fluorine atoms onto the biphenyl backbone significantly modifies the electronic and physical properties of the ligand, which in turn influences the characteristics of the resulting metal complexes. nsf.govnih.gov

Bond Strength and Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can impart higher thermal and oxidative stability to the ligand itself. nsf.govmdpi.com This stability can be transferred to the resulting metal complex. Metal complexes with fluorinated ligands often exhibit high thermal and oxidative stability. nsf.gov

Intermolecular Interactions: Fluorine atoms can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity towards a target or direct the self-assembly of coordination architectures. nih.gov

Solubility and Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can modulate the solubility of the resulting metal complexes in different solvents. nih.gov This property is particularly relevant in applications involving fluorous-biphase media. nsf.gov

These combined effects make fluorinated ligands like 2',4-Difluoro-[1,1'-biphenyl]-2-carboxylate valuable for tuning the physicochemical properties of metal complexes. nih.gov

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govmdpi.com Fluorinated biphenyls are recognized as useful scaffolds for developing MOFs due to their rigidity and chemical stability. rsc.org

The strategic use of fluorinated linkers is a key method for functionalizing MOFs and tuning their properties for specific applications, such as gas storage and separation. nih.govrsc.org

Thermal and Chemical Stability: The effect of fluorination on the stability of MOFs can be complex. In some cases, fluoro substituents have been found to weaken the C(phenyl)-COO- bond, facilitating decarboxylation and leading to decreased thermal and chemical stability. researchgate.netacs.org Conversely, other studies have reported that fluorination can lead to an increased thermal stability of the final MOF structure. rsc.org

Gas Adsorption and Selectivity: A primary advantage of incorporating fluorine into MOF linkers is the enhancement of gas affinity, particularly for carbon dioxide. rsc.orgresearchgate.net The presence of fluorine atoms can create favorable dipole-quadrupole interactions with CO2 molecules, leading to improved capture and separation performance compared to non-fluorinated analogues. rsc.org

Hydrophobicity: Fluorination generally imparts a noticeable hydrophobicity to the MOF structure. rsc.orgnih.gov This increased water-repellency can be advantageous in applications where the presence of water might otherwise compromise the material's performance, such as in the dehydration of natural gas. rsc.org

Structural Influence: The torsion angles between the phenyl rings and the carboxylate groups can act as a structure-directing parameter. researchgate.netacs.org The introduction of fluorine can influence these angles, sometimes leading to the formation of completely different crystal structures compared to the non-fluorinated counterparts. rsc.orgresearchgate.net

Table 1. Influence of Linker Fluorination on MOF Properties
PropertyEffect of Fluorine IncorporationRationale / ObservationReference
Thermal StabilityCan decrease or increaseFluorine may weaken the C(phenyl)-COO⁻ bond, facilitating decarboxylation. In other systems, overall stability is enhanced. rsc.orgresearchgate.netacs.org
Gas Affinity (e.g., CO₂)Generally increasesFluorine's electronegativity enhances interactions with polarizable gas molecules like CO₂, improving separation features. rsc.orgresearchgate.net
HydrophobicityIncreasesThe C-F bond is nonpolar and water-repellent, making the framework less affine to water molecules. rsc.orgnih.gov
Crystal StructureCan alter topologyFluorine substituents can influence the torsion angles between the phenyl ring and carboxylate groups, directing the formation of new structural arrangements. rsc.orgresearchgate.net

Catalytic Applications of Compound-Derived Systems

Metal complexes and MOFs are widely investigated for their applications in catalysis. nih.govrsc.org Systems derived from this compound are potential candidates for heterogeneous catalysis, where the solid catalyst can be easily separated from the reaction mixture.

While specific catalytic studies on systems derived exclusively from this compound are not extensively detailed in the literature, the catalytic potential can be inferred from related materials. For instance, MOFs constructed from zinc(II) and terphenyl-dicarboxylic acid derivatives have demonstrated effectiveness as heterogeneous catalysts for the cyanosilylation of aldehydes. researchgate.net Similarly, cobalt and nickel complexes with bifunctional ligands have shown catalytic activity in the oxidation of phenols. scielo.br

The fluorinated nature of the ligand could play a significant role in catalytic performance. The electron-withdrawing effect of the fluorine atoms can modulate the Lewis acidity of the metal centers in the resulting complex or MOF, potentially enhancing their catalytic activity. nsf.gov Furthermore, the hydrophobicity imparted by fluorination could be beneficial for reactions conducted in organic media or for preventing catalyst deactivation by water.

As Ligands in Homogeneous Catalysis (e.g., Asymmetric Catalysis, Cross-Coupling)

There is no specific information available in the reviewed literature detailing the use of this compound as a ligand in homogeneous catalysis, including asymmetric catalysis or cross-coupling reactions. The unique substitution pattern of this molecule, with a carboxylic acid group at the 2-position and difluoro substitutions on the adjacent phenyl ring, could theoretically offer interesting steric and electronic properties for a metal-ligand complex. However, no studies have been published that explore or confirm this potential. Research in this area tends to focus on other biphenyl derivatives, often incorporating phosphine (B1218219) or other coordinating groups to act as effective ligands.

Incorporation into Heterogeneous Catalysts (e.g., MOF-Supported Catalysts)

The synthesis and application of Metal-Organic Frameworks (MOFs) often rely on carboxylic acid "linkers" to build porous, crystalline structures. While numerous biphenyl dicarboxylic acids and other fluorinated carboxylic acids have been successfully used to create MOFs for gas storage, separation, and catalysis, there are no available reports on the incorporation of this compound as a linker in MOF synthesis. The monocarboxylic nature of this compound would necessitate a different MOF design strategy than the more common dicarboxylic or tricarboxylic acid linkers. To date, the scientific literature has not documented the creation of any such heterogeneous catalysts based on this specific molecule.

Catalyst Recycling and Reusability Studies

Consistent with the lack of documented catalytic applications for this compound, there are no studies concerning the recycling or reusability of any catalysts derived from it. Research into catalyst stability, recovery, and performance over multiple cycles is a critical aspect of developing sustainable chemical processes, but such investigations are contingent on the initial discovery and development of an active catalyst. As no primary catalytic applications have been reported for this compound, no subsequent reusability studies have been performed or published.

Role in Contemporary Medicinal Chemistry Research and Drug Design Principles

Utilization as a Synthetic Scaffold or Building Block for Bioactive Molecules

The 2',4-Difluoro-[1,1'-biphenyl]-2-carboxylic acid structure is a key component in the design and synthesis of a variety of bioactive molecules. Its rigid biphenyl (B1667301) backbone provides a defined three-dimensional arrangement for appended functional groups, allowing for precise interactions with biological targets. The carboxylic acid group serves as a critical anchor point for forming various derivatives and can act as a bioisostere for other important functional groups, such as tetrazoles, which are prevalent in many pharmaceuticals. derpharmachemica.com

Design of Biphenyl-Based Derivatives with Modulated Activities

The difluorobiphenyl scaffold has been instrumental in the development of biphenyl-based derivatives with a wide range of biological activities. A notable example is seen in the structural analogs of diflunisal (B1670566) (2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid), a nonsteroidal anti-inflammatory drug (NSAID). While not identical to the subject compound, the core difluorobiphenyl structure is central to its therapeutic effects. The strategic placement of substituents on this biphenyl framework allows for the modulation of activity, leading to the discovery of compounds with antibacterial and anti-virulence properties against pathogens like Staphylococcus aureus.

Furthermore, the biphenyl-2-carboxylic acid substructure is a known precursor in the synthesis of angiotensin II receptor antagonists, a critical class of drugs for managing hypertension. derpharmachemica.com By modifying the biphenyl core with various substituents, medicinal chemists can fine-tune the pharmacological profile of the resulting molecules to enhance potency, selectivity, and pharmacokinetic properties.

Strategic Use of Fluorine in Medicinal Chemistry Design

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance their therapeutic potential. The two fluorine atoms in this compound significantly influence its molecular properties in several ways:

Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The precise impact on lipophilicity depends on the local electronic environment.

pKa: The strongly electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups. In the context of the carboxylic acid group, this can influence its ionization state at physiological pH, which is crucial for drug-receptor interactions and solubility.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The rational design of new drugs often relies on a deep understanding of the relationship between a molecule's structure and its biological activity (SAR) and physicochemical properties (SPR). While specific SAR and SPR studies focused solely on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on its close analogs.

Rational Design of Analogues through Structural Modifications

The 2',4-difluorobiphenyl scaffold provides a robust platform for the rational design of new therapeutic agents. For instance, in the development of novel anti-inflammatory and antibacterial agents based on the diflunisal structure, systematic modifications of the biphenyl rings and the carboxylic acid group have been explored. These studies have revealed that the presence and position of the fluorine atoms, as well as the nature and location of other substituents, are critical for biological activity.

Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds

This compound and its derivatives are valuable intermediates in the synthesis of more complex pharmaceutical compounds. The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as amides, esters, and heterocycles, providing access to a diverse range of potential drug candidates.

A pertinent example of the synthetic utility of a related biphenyl scaffold is the preparation of biphenyl tetrazoles. derpharmachemica.com The synthesis often begins with a biphenyl carbonitrile, which is then converted to a tetrazole ring. This transformation is significant as the tetrazole group is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and oral bioavailability. The synthesis of such tetrazole-containing biphenyls highlights the role of the core biphenyl structure as a foundational element for constructing advanced pharmaceutical intermediates.

Compound NameChemical StructureRole/Application
This compoundC13H8F2O2Synthetic scaffold, Pharmaceutical intermediate
DiflunisalC13H8F2O3Anti-inflammatory, Antibacterial analog
Biphenyl tetrazole derivativesVariesAngiotensin II receptor antagonists (analogs)

Q & A

Basic Research Questions

Q. How can the purity of 2',4-difluoro-[1,1'-biphenyl]-2-carboxylic acid be validated, and what analytical techniques are recommended?

  • Methodological Answer:

  • HPLC Analysis : Use reverse-phase HPLC with a C18 column (e.g., 5 µm particle size) and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Monitor UV absorption at 254 nm for carboxylic acid detection .
  • NMR Spectroscopy : Confirm structural integrity via 1H^1 \text{H}- and 19F^{19} \text{F}-NMR. For 1H^1 \text{H}-NMR (400 MHz, DMSO-d6_6), expect aromatic protons as doublets (δ 7.4–8.2 ppm) and fluorine coupling patterns (JH-F_{\text{H-F}} ≈ 8–12 Hz). Fluorine signals in 19F^{19} \text{F}-NMR typically appear at δ -110 to -120 ppm .
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) should show [M-H]^- at m/z 262.05 (calculated for C13_{13}H8_8F2_2O2_2).

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer:

  • Suzuki-Miyaura Coupling : React 2-bromo-4-fluorobenzoic acid with 2-fluorophenylboronic acid using Pd(PPh3_3)4_4 catalyst and Na2_2CO3_3 base in a 1,4-dioxane/water (3:1) mixture at 80°C for 12 hours .
  • Post-Synthetic Fluorination : Introduce fluorine via electrophilic substitution using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C .
  • Yield Optimization : Purify via recrystallization from ethanol/water (yield ~65–75%). Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate = 3:1) .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

  • Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤5% v/v) or ethanol to pre-dissolve the compound, then dilute with PBS (pH 7.4) .
  • pH Adjustment : Deionize the compound by adding 0.1 M NaOH to form a water-soluble carboxylate salt (monitor pH 8–9) .

Advanced Research Questions

Q. What strategies ensure regioselective fluorination during synthesis to avoid 3',4'-difluoro isomer formation?

  • Methodological Answer:

  • Directed ortho-Metalation : Use a tert-butoxycarbonyl (Boc) protecting group on the carboxylic acid to direct fluorination to the 2' and 4' positions. Deprotect with TFA post-fluorination .
  • Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict fluorine substitution preferences. Compare activation energies for fluorination at competing positions .
  • Isomer Separation : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IC) to resolve isomers if selectivity <90% .

Q. How do steric and electronic effects of fluorine substituents influence the compound’s reactivity in coupling reactions?

  • Methodological Answer:

  • Steric Effects : Fluorine at the 2' position creates steric hindrance, reducing reactivity in Ullmann couplings. Use Pd-catalyzed reactions (e.g., Buchwald-Hartwig) with XPhos ligand to enhance efficiency .
  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the biphenyl ring, slowing electrophilic substitutions. Activate the ring using Lewis acids (e.g., AlCl3_3) for nitration or sulfonation .
  • Kinetic Studies : Monitor reaction rates via in-situ IR spectroscopy (C=O stretch at 1680–1700 cm1^{-1}) to quantify electronic impacts .

Q. What crystallographic data support the structural assignment of this compound, and how can polymorphism be characterized?

  • Methodological Answer:

  • Single-Crystal XRD : Grow crystals via slow evaporation from ethyl acetate. Confirm dihedral angles between biphenyl rings (typically 30–45°) and hydrogen-bonding patterns (carboxylic acid dimerization) .
  • Powder XRD : Compare experimental diffractograms (Cu-Kα radiation, 2θ = 5–50°) with simulated data from Mercury software to detect polymorphs .
  • Thermal Analysis : Use DSC to identify melting points and polymorphic transitions (heating rate 10°C/min under N2_2) .

Q. How can discrepancies in reported bioactivity data for this compound be resolved?

  • Methodological Answer:

  • Purity Reassessment : Quantify trace impurities (e.g., 3',4'-difluoro isomer) via LC-MS. Thresholds <0.5% are critical for reliable IC50_{50} values .
  • Assay Standardization : Use ATP-based cell viability assays (e.g., CellTiter-Glo®) with consistent cell lines (e.g., HEK293) and DMSO controls .
  • Meta-Analysis : Apply multivariate regression to published data, accounting for variables like solvent concentration and incubation time .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s logP value: How to validate hydrophobicity for drug-likeness studies?

  • Resolution Strategy:

  • Experimental logP : Measure via shake-flask method (octanol/water partition) at pH 7.4. Compare with computational predictions (e.g., XLogP3) .
  • Chromatographic logP : Use reverse-phase HPLC retention time and calibrate with standard compounds (e.g., nitrobenzene, acetophenone) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.